molecular formula C13H21N5 B11748620 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11748620
M. Wt: 247.34 g/mol
InChI Key: APLLRCSHRWTMBS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl and methyl substitution on the pyrazole ring, as well as a propyl group attached to another pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the cyclocondensation of hydrazine with a carbonyl compound under acidic or basic conditions . Industrial production methods often utilize microwave-assisted synthesis or multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

This compound’s unique structure, with its specific substitutions, provides distinct pharmacological properties and synthetic versatility, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-4-6-17-10-12(8-15-17)14-9-13-11(3)7-16-18(13)5-2/h7-8,10,14H,4-6,9H2,1-3H3

InChI Key

APLLRCSHRWTMBS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=C(C=NN2CC)C

Origin of Product

United States

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